molecular formula C13H20N4O2S B11155994 1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B11155994
M. Wt: 296.39 g/mol
InChI Key: SOTGGWPIJPDNNO-UHFFFAOYSA-N
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Description

1-Butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with butanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

1-Butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms . As an anticonvulsant, it may modulate the activity of neurotransmitters in the central nervous system .

Comparison with Similar Compounds

1-Butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1-butanoyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H20N4O2S/c1-3-4-11(18)17-7-5-10(6-8-17)12(19)14-13-16-15-9(2)20-13/h10H,3-8H2,1-2H3,(H,14,16,19)

InChI Key

SOTGGWPIJPDNNO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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